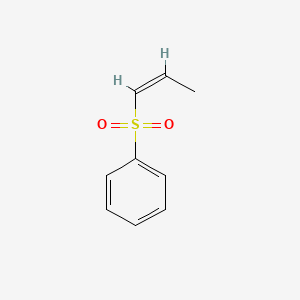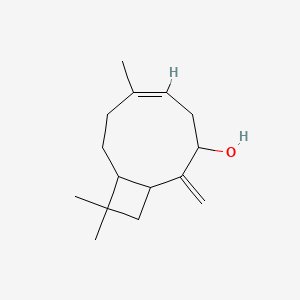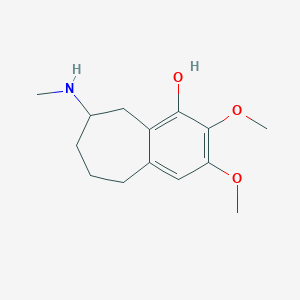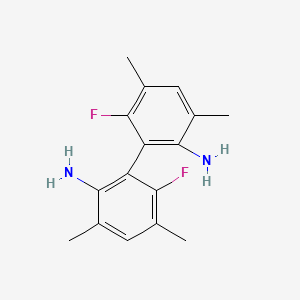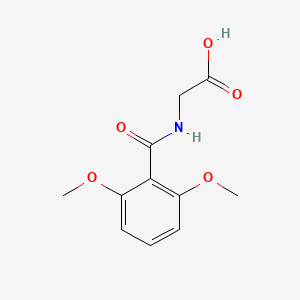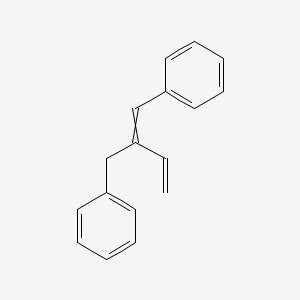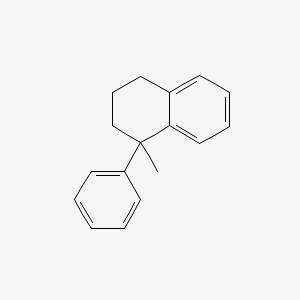
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives in the presence of a catalyst. For instance, the hydrogenation of 1-methyl-1-phenyl-naphthalene can be carried out using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be further reduced to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a partially hydrogenated naphthalene ring but without the methyl and phenyl substitutions.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the phenyl group.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
52376-43-9 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
4-methyl-4-phenyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H18/c1-17(15-10-3-2-4-11-15)13-7-9-14-8-5-6-12-16(14)17/h2-6,8,10-12H,7,9,13H2,1H3 |
Clé InChI |
WBXSMOJDZMAUOB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
